N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring substituted with a chlorine atom and a methoxy group, along with an acetamide group linked to an oxolane ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-methoxyaniline with carbon disulfide and chlorine, followed by cyclization.
Chlorination: The benzothiazole ring is then chlorinated at the 7th position using a chlorinating agent such as thionyl chloride.
Acetamide Formation: The chlorinated benzothiazole is reacted with acetic anhydride to introduce the acetamide group.
Oxolane Substitution: Finally, the oxolane ring is introduced by reacting the intermediate with oxirane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(7-hydroxy-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide.
Reduction: Formation of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]amine.
Substitution: Formation of N-(7-amino-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylacetamide: Lacks the oxolane ring, which may affect its biological activity.
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]amine: Lacks the acetamide group, which may influence its reactivity and interactions.
Uniqueness
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of both the oxolane ring and the acetamide group, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-9(19)18(8-10-4-3-7-21-10)15-17-13-12(20-2)6-5-11(16)14(13)22-15/h5-6,10H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUETZDGODGVYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCO1)C2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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